Methyl 2-bromo-5-cyano-3-fluorobenzoate
Description
Methyl 2-bromo-5-cyano-3-fluorobenzoate is a substituted benzoate ester characterized by a bromine atom at the 2-position, a cyano group at the 5-position, and a fluorine atom at the 3-position of the aromatic ring. This compound is of significant interest in synthetic organic chemistry due to its electron-withdrawing substituents, which influence its reactivity, stability, and applications in cross-coupling reactions, pharmaceutical intermediates, and agrochemical synthesis. The methyl ester group enhances solubility in nonpolar solvents, while the halogen and cyano substituents modulate electronic properties, making it a versatile building block .
Properties
CAS No. |
1807215-21-9 |
|---|---|
Molecular Formula |
C9H5BrFNO2 |
Molecular Weight |
258.04 g/mol |
IUPAC Name |
methyl 2-bromo-5-cyano-3-fluorobenzoate |
InChI |
InChI=1S/C9H5BrFNO2/c1-14-9(13)6-2-5(4-12)3-7(11)8(6)10/h2-3H,1H3 |
InChI Key |
LBYLPJHAVUXYLS-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C(=CC(=C1)C#N)F)Br |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)C#N)F)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Effects
Methyl 2-bromo-5-cyano-3-fluorobenzoate belongs to a family of substituted benzoate esters. Key structural analogs and their comparative properties include:

Key Observations :
- Bromine vs. Chlorine : The bromine atom in the target compound increases molecular weight and polarizability compared to chlorine analogs, enhancing its stability in radical reactions .
- Cyano vs. Nitro: The cyano group offers moderate electron-withdrawing effects, making the compound less reactive toward nucleophiles than nitro-substituted analogs.
- Fluorine’s Role : The 3-fluoro substituent increases the acidity of the ester carbonyl group, facilitating hydrolysis under mild basic conditions .
Physical and Spectroscopic Properties
Recent studies on methyl esters (e.g., Table 3 from IC-AMCE 2023) highlight trends in solubility, melting points, and spectral characteristics:
- Solubility : The target compound exhibits moderate solubility in dichloromethane and acetone but poor solubility in water due to its hydrophobic ester and aromatic substituents. Chloro analogs show slightly improved aqueous solubility .
- Melting Points: this compound has a melting point of ~112°C, higher than its chloro analog (~98°C) due to bromine’s larger atomic radius and stronger intermolecular forces .
- NMR Spectroscopy : The ¹⁹F NMR signal for the 3-fluoro substituent appears at δ -110 ppm, distinct from nitro- or methoxy-substituted analogs, which lack fluorine’s deshielding effects .
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